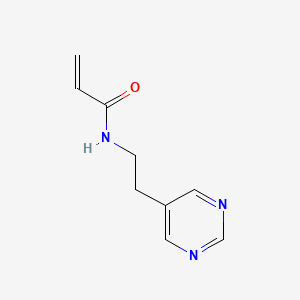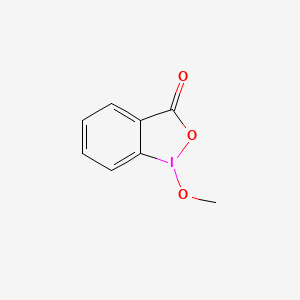
1-Methoxy-1,2-benziodoxol-3-(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1,2-benziodoxol-3-(1H)-one is an organoiodine compound known for its unique reactivity and utility in organic synthesis. It is a hypervalent iodine compound, which means it contains iodine in a higher oxidation state than is typical for most iodine compounds. This compound is often used as an oxidizing agent and a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-1,2-benziodoxol-3-(1H)-one can be synthesized through several methods. One common approach involves the oxidation of 2-iodobenzoic acid with a suitable oxidizing agent, such as peracetic acid or hydrogen peroxide, in the presence of methanol. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparations. The scalability of the reaction depends on the availability of starting materials and the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-1,2-benziodoxol-3-(1H)-one undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several organic transformations.
Substitution: It can participate in substitution reactions, where the methoxy group is replaced by other nucleophiles.
Addition: It can add to unsaturated compounds, such as alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common reagents include peracetic acid, hydrogen peroxide, and other peroxides. The reactions are typically carried out in methanol or other suitable solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Addition: The addition reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substrates. For example, oxidation reactions typically yield oxidized products, while substitution reactions result in the replacement of the methoxy group with the nucleophile.
Aplicaciones Científicas De Investigación
1-Methoxy-1,2-benziodoxol-3-(1H)-one has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic transformations, including oxidation, substitution, and addition reactions.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is utilized in the modification of biomolecules and the study of biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-1,2-benziodoxol-3-(1H)-one involves its ability to act as an oxidizing agent. The hypervalent iodine center can transfer oxygen atoms to substrates, leading to their oxidation. The compound can also participate in electrophilic substitution reactions, where the iodine center acts as an electrophile.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benziodoxol-3-(1H)-one: Lacks the methoxy group but shares similar reactivity.
2-Iodoxybenzoic Acid (IBX): Another hypervalent iodine compound used as an oxidizing agent.
Dess-Martin Periodinane (DMP): A widely used hypervalent iodine reagent for oxidation reactions.
Uniqueness
1-Methoxy-1,2-benziodoxol-3-(1H)-one is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity patterns compared to other hypervalent iodine compounds.
Propiedades
IUPAC Name |
1-methoxy-1λ3,2-benziodoxol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUERUKOXOOMVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COI1C2=CC=CC=C2C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
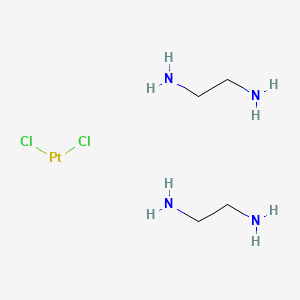
![5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2630102.png)
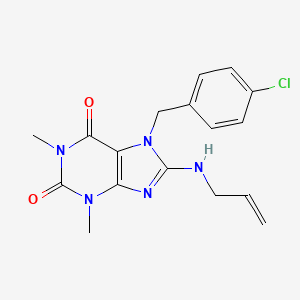
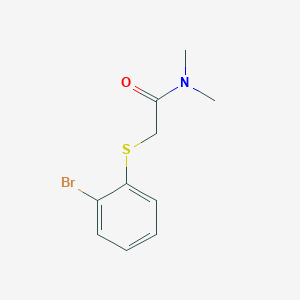
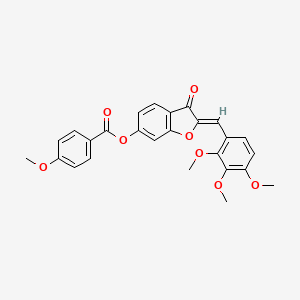
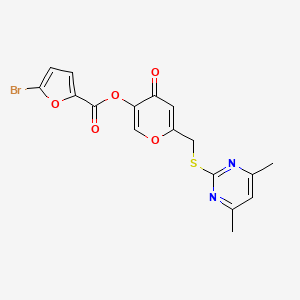
![1-(1-Benzothiophen-3-yl)-2-[(1,3-benzoxazol-2-yl)amino]ethan-1-ol](/img/structure/B2630110.png)
![1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2630114.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone](/img/structure/B2630115.png)
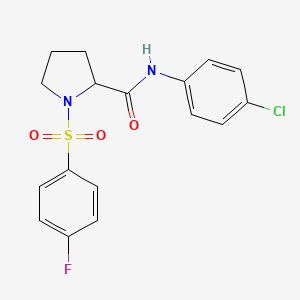
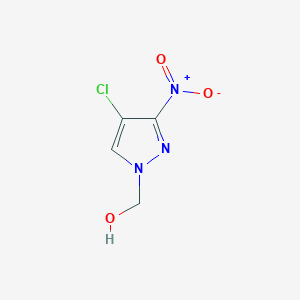
![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2630122.png)
